molecular formula C18H17ClN4O B11206260 1-(2-chlorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11206260
M. Wt: 340.8 g/mol
InChI Key: UBSYKNYJOWFWBT-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using phenylpropylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular pathways involved depend on the specific target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring provides stability and versatility, while the chlorophenyl and phenylpropyl groups contribute to its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(3-phenylpropyl)triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O/c19-15-10-4-5-11-17(15)23-13-16(21-22-23)18(24)20-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,13H,6,9,12H2,(H,20,24)

InChI Key

UBSYKNYJOWFWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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